molecular formula C8H17N B7940430 (3,3-Dimethylcyclopentyl)methanamine

(3,3-Dimethylcyclopentyl)methanamine

Cat. No.: B7940430
M. Wt: 127.23 g/mol
InChI Key: CNGKJQOCQZBXEQ-UHFFFAOYSA-N
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Description

(3,3-Dimethylcyclopentyl)methanamine is a cyclopentane-derived primary amine with two methyl groups at the 3,3-positions of the cyclopentane ring. Its molecular formula is C₈H₁₇N, and its hydrochloride salt has the CAS number 1379304-45-6 . This compound is structurally characterized by its bicyclic framework, where the cyclopentane ring provides rigidity, and the methyl substituents enhance steric bulk and lipophilicity. It serves as a key building block in medicinal chemistry, particularly in the synthesis of small-molecule drugs targeting central nervous system (CNS) disorders or enzyme modulation .

Properties

IUPAC Name

(3,3-dimethylcyclopentyl)methanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17N/c1-8(2)4-3-7(5-8)6-9/h7H,3-6,9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNGKJQOCQZBXEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC(C1)CN)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

127.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3,3-Dimethylcyclopentyl)methanamine typically involves the following steps:

    Cyclopentane Derivative Formation: The starting material, cyclopentane, is first subjected to alkylation to introduce the two methyl groups at the 3-position. This can be achieved using a Friedel-Crafts alkylation reaction with methyl chloride and an aluminum chloride catalyst.

    Methanamine Introduction: The resulting 3,3-dimethylcyclopentane is then reacted with formaldehyde and ammonia in a Mannich reaction to introduce the methanamine group.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of high-pressure reactors and optimized catalysts can further improve the reaction rates and selectivity.

Chemical Reactions Analysis

Types of Reactions

(3,3-Dimethylcyclopentyl)methanamine undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding amides or nitriles using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the methanamine group to a primary amine using reducing agents like lithium aluminum hydride.

    Substitution: The methanamine group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Amides or nitriles.

    Reduction: Primary amines.

    Substitution: Various substituted cyclopentane derivatives.

Scientific Research Applications

(3,3-Dimethylcyclopentyl)methanamine has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound can be used in the study of enzyme-substrate interactions and as a ligand in receptor binding studies.

    Industry: The compound is used in the production of specialty chemicals and as an intermediate in the manufacture of agrochemicals and polymers.

Mechanism of Action

The mechanism of action of (3,3-Dimethylcyclopentyl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The methanamine group can form hydrogen bonds and electrostatic interactions with active sites, influencing the activity of the target molecules. The pathways involved may include neurotransmitter modulation or enzyme inhibition, depending on the specific application.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The table below compares (3,3-Dimethylcyclopentyl)methanamine with five structurally related compounds:

Compound Name Substituents/Modifications CAS Number Molecular Formula Key Properties/Applications References
This compound 3,3-dimethylcyclopentane 1379304-45-6* C₈H₁₇N High lipophilicity (clogP ~3–4); CNS drug synthesis
(3,3-Difluorocyclopentyl)methanamine 3,3-difluorocyclopentane 1260790-17-7 C₆H₁₁F₂N Enhanced solubility due to fluorine; enzyme inhibitors
(3,3-Difluorocyclobutyl)methanamine HCl 3,3-difluorocyclobutane - C₅H₁₀ClF₂N Smaller ring size; higher metabolic stability
[1-(3-Chlorophenyl)cyclopropyl]methanamine Chlorophenyl + cyclopropane 115816-31-4 C₁₀H₁₂ClN Aromatic substitution; agrochemical applications
[1-(3-Methylphenyl)cyclopentyl]methanamine Methylphenyl + cyclopentane 1098349-30-4 C₁₃H₁₉N Increased steric bulk; potential kinase inhibition

*Hydrochloride salt.

Key Observations:

  • Ring Size and Rigidity : Cyclopentane derivatives (e.g., target compound) offer greater conformational flexibility compared to cyclobutane analogues (e.g., (3,3-Difluorocyclobutyl)methanamine HCl), which may influence binding to biological targets .
  • Substituent Effects : Fluorine substituents (e.g., (3,3-Difluorocyclopentyl)methanamine) improve solubility (clogS ≈−2.5) compared to methyl groups (clogS ≈−4.5 in similar amines) but reduce lipophilicity (clogP ~2.5 vs. ~3.5 for dimethyl) .

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